Chemoselective Suzuki-Miyaura Cross-Coupling Yields for Tetraarylpyridine Synthesis
The compound enables a sequential, one-pot Suzuki-Miyaura reaction to synthesize tetraarylpyridines. Under optimized conditions, it first reacts selectively at the C3 and C5 (Br) positions with arylboronic acids to form 2,6-dichloro-3,5-diarylpyridines in good yields. A subsequent coupling at the C2 and C6 (Cl) positions, using a different arylboronic acid, then yields the final 2,3,5,6-tetraarylpyridine, containing two different aryl groups. This chemoselectivity is inherent to its structure. In contrast, symmetrical tetrahalopyridines (e.g., pentachloropyridine or 2,3,5,6-tetrachloropyridine) would require more complex protection/deprotection strategies to achieve a similar differentiation [1].
| Evidence Dimension | Synthesis of 2,3,5,6-tetraarylpyridines with two different aryl groups |
|---|---|
| Target Compound Data | Sequential coupling possible without protecting groups; first step yields 3,5-diaryl derivatives, second step yields tetraaryl derivatives (yields vary by aryl group, reported as 'good') [1]. |
| Comparator Or Baseline | 2,3,5,6-tetrachloropyridine, pentachloropyridine |
| Quantified Difference | Target compound provides inherent chemoselectivity (Br vs. Cl). Comparators have four identical leaving groups (Cl), preventing a direct, chemoselective route to a product with two different aryl groups without protection/deprotection. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling, 1,4-dioxane, 100°C, optimized ligand/base conditions [1]. |
Why This Matters
Enables a more efficient and atom-economical synthesis of structurally diverse, unsymmetrical tetraarylpyridines, a motif found in advanced materials and pharmaceuticals, by eliminating protecting group steps.
- [1] Reimann, S., Parpart, S., Ehlers, P., Sharif, M., Spannenberg, A., & Langer, P. (2015). Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 13(24), 6832-6838. View Source
